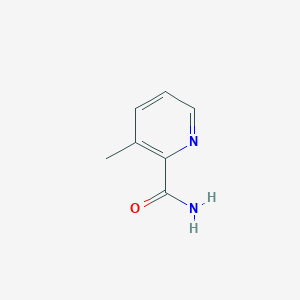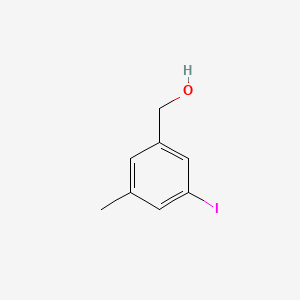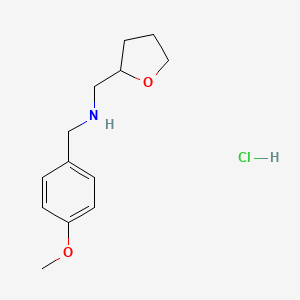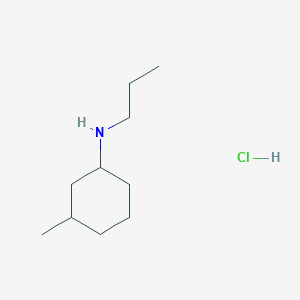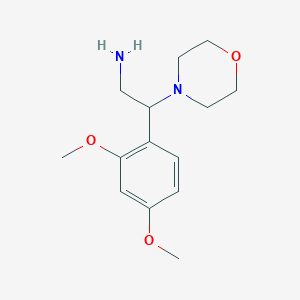
2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine” is an organic molecule that contains a morpholine ring and a phenyl ring with two methoxy groups attached. The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. The phenyl ring is a six-membered carbon ring with alternating double bonds, and the methoxy groups (-OCH3) are attached to the second and fourth carbon atoms of the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the morpholine ring and phenyl ring connected by a two-carbon chain. The nitrogen atom in the morpholine ring and the carbon atoms in the phenyl ring would likely form the backbone of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the morpholine ring could make the compound more polar, while the methoxy groups on the phenyl ring could increase its stability .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research on derivatives of 2,4-dimethoxy-1,3,5-triazine, which share a similar structural motif with 2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine, has provided insights into the crystal structures of these compounds. For example, the study by Fridman, Kapon, and Kaftory (2003) detailed the crystal structure of three derivatives, illustrating different conformational states such as the chair and butterfly conformations. This research underscores the importance of such compounds in understanding molecular geometry and intermolecular interactions in crystalline materials Fridman, Kapon, & Kaftory, 2003.
Pharmacological and Toxicological Screening
A study aimed at evaluating the inhibitory potential on enzymes and antimicrobial activities of a series of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives highlighted the pharmacological importance of morpholine derivatives. Can et al. (2017) found that two compounds exhibited significant inhibitory effects on cyclooxygenase enzymes, highlighting the potential therapeutic applications of morpholine derivatives in treating inflammatory diseases Can et al., 2017.
Corrosion Inhibition
Das et al. (2017) explored the corrosion inhibition properties of Cd(II) Schiff base complexes containing a morpholino group on mild steel in acidic conditions. This study established a link between coordination chemistry and materials science, demonstrating the potential of morpholino derivatives as corrosion inhibitors in industrial applications Das et al., 2017.
Neuropharmacology
In the field of neuropharmacology, morpholine derivatives have been investigated for their receptor antagonistic properties. A study by Harrison et al. (2001) introduced a water-soluble neurokinin-1 receptor antagonist with a morpholine moiety, showcasing its efficacy in pre-clinical tests related to emesis and depression Harrison et al., 2001.
Antifungal Agents
Bardiot et al. (2015) discovered 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with significant antifungal activity against Candida and Aspergillus species. This research highlights the potential of morpholine derivatives in developing new antifungal treatments Bardiot et al., 2015.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,4-dimethoxyphenyl)-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-17-11-3-4-12(14(9-11)18-2)13(10-15)16-5-7-19-8-6-16/h3-4,9,13H,5-8,10,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJBQXZLSYSINH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CN)N2CCOCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide](/img/structure/B1317331.png)
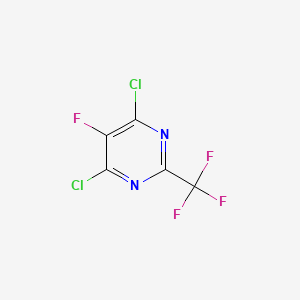

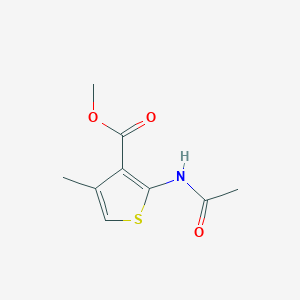
![[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B1317341.png)
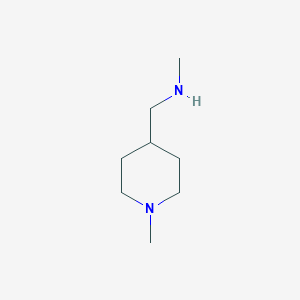
![6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1317350.png)
![N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1317355.png)
